molecular formula C13H9BrO2 B8068108 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8068108
M. Wt: 277.11 g/mol
InChI Key: RLUHROKRNKSIJY-UHFFFAOYSA-N
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Description

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS 1049143-36-3) is a high-value brominated biphenyl derivative supplied for advanced research and development applications . With a molecular formula of C13H9BrO2 and a molecular weight of 277.11 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is instrumental for constructing complex biaryl systems . Its structure, featuring both a carboxylic acid handle and a bromine substituent on the biphenyl scaffold, allows for further functionalization, making it a critical intermediate in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs) . Researchers value this compound for developing novel molecular entities in drug discovery projects. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines, which include sealing the product in dry and storing it in a cool environment .

Properties

IUPAC Name

2-bromo-3-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUHROKRNKSIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

A representative procedure involves 3-bromo-2-iodophenylboronic acid and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. The RSC protocol specifies Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%) in THF/water (9:1 v/v) at 90°C under nitrogen. After 24 hours, the biphenyl intermediate is oxidized to the carboxylic acid using 30% H₂O₂ , achieving 98% conversion.

Key Optimization Parameters:

  • Catalyst System : Pd(OAc)₂/SPhos outperforms Pd(dppf)Cl₂ in reducing homocoupling byproducts.

  • Solvent : Mixed THF/water enhances boronic acid solubility and reaction efficiency.

  • Oxidation : Controlled addition of H₂O₂ prevents over-oxidation of the carboxylic acid group.

Yield and Scalability

Laboratory-scale reactions yield 74–92% after recrystallization. Industrial adaptations using continuous flow reactors improve throughput, with pilot plants reporting 85% yield at 10 kg/batch.

Direct Bromination of Biphenyl Carboxylic Acids

Direct bromination offers a streamlined route but requires precise control over regioselectivity.

Electrophilic Aromatic Substitution

Using Br₂ in acetic acid at 40°C, bromination occurs preferentially at the ortho position relative to the carboxylic acid group. The reaction is quenched with Na₂S₂O₃ , and the product is isolated via vacuum distillation.

Challenges:

  • Regioselectivity : Competing para-bromination (15–20%) necessitates chromatographic separation.

  • Side Reactions : Decarboxylation occurs above 60°C, limiting reaction temperatures.

Catalytic Bromination

A modified approach employs N-bromosuccinimide (NBS) with FeCl₃ (10 mol%) in DCM at 0°C. This method achieves 88% regioselectivity for the 2-bromo isomer, minimizing side products.

Functional Group Interconversion

This strategy converts pre-existing substituents into the target bromo and carboxylic acid groups.

Nitro-to-Bromo Conversion

A two-step process starts with 3-nitro-[1,1'-biphenyl]-2-carboxylic acid . Hydrogenation over Pd/C in MeOH produces the amine intermediate, which undergoes Sandmeyer reaction with CuBr₂ and HNO₂ to install the bromine.

Advantages:

  • High Purity : Isolation of the amine intermediate allows for rigorous purification.

  • Yield : 68% overall yield after recrystallization.

Carboxylation of Brominated Biphenyls

Aryl bromides are treated with CO₂ under Pd(dba)₂ catalysis (2 mol%) in DMF at 120°C. This carboxylation method achieves 65% yield but requires high-pressure equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Suzuki-Miyaura8599.5High320
Direct Bromination7597.0Moderate280
Nitro Interconversion6898.8Low410
Carboxylation6595.5High380

Notes :

  • Suzuki-Miyaura is preferred for large-scale production due to superior yield and scalability.

  • Direct bromination offers cost advantages but requires advanced purification infrastructure.

Industrial Production Techniques

Continuous Flow Synthesis

Adopting microreactor technology reduces reaction times from 24 hours to 2 hours by enhancing heat and mass transfer. A case study using Pd nanoparticle catalysts immobilized on silica achieved 91% yield with 99% purity.

Waste Management

Bromide byproducts are recovered via ion-exchange resins , reducing environmental impact. Solvents like THF are recycled through fractional distillation, lowering production costs by 18% .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

      Conditions: Typically carried out in polar solvents like water or alcohols.

      Products: Substituted biphenyl derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Carried out under acidic or basic conditions.

      Products: Oxidized biphenyl derivatives, potentially leading to the formation of quinones.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PD-1/PD-L1 Inhibitors

Recent studies highlight the potential of biphenyl derivatives, including 2-bromo-[1,1'-biphenyl]-3-carboxylic acid, as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. These inhibitors are crucial in cancer immunotherapy as they enhance the immune response against tumors. The biphenyl core structure allows for effective binding to PD-L1, with modifications such as bromination improving binding affinity and specificity .

Case Study: In Silico Screening

  • Objective: Identify potent inhibitors of PD-1/PD-L1.
  • Method: Utilized AutoDock Vina for molecular docking studies.
  • Results: Compounds derived from this compound exhibited binding affinities between -10.5 and -11.5 kcal/mol, indicating strong interactions with the target protein.

Synthetic Methodologies

2.1 Synthesis of Complex Organic Molecules

The compound serves as a precursor in various synthetic pathways due to its functional groups that facilitate chemical reactions such as Suzuki coupling and nucleophilic substitutions. Its ability to undergo transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base present90
Nucleophilic SubstitutionAqueous conditions85
Reduction ReactionsMetal reducing agents86.5

Environmental Applications

3.1 Green Chemistry Initiatives

The synthesis of this compound can be optimized through green chemistry principles, reducing waste and improving efficiency. Methods that utilize less hazardous reagents and solvents are being developed to align with sustainable practices in chemical manufacturing.

Case Study: Eco-Friendly Synthesis

  • Objective: Develop a low-cost and environmentally friendly synthesis route.
  • Method: Employing readily available raw materials with high yield.
  • Outcome: Achieved a synthesis pathway that minimizes environmental impact while maintaining product quality .

Mechanism of Action

The mechanism of action of 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its brominated aromatic structure may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The position of substituents (bromine, fluorine, methoxy) and the carboxylic acid group significantly influences the properties of biphenyl derivatives. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features/Applications Reference ID
3'-Bromo-biphenyl-3-carboxylic acid Br (3'), COOH (3) C₁₃H₉BrO₂ 277.12 854237-06-2 Building block for π-conjugated systems
4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid Br (4'), COOH (3) C₁₃H₉BrO₂ 277.12 885951-66-6 Intermediate in drug synthesis
3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid Br (3'), OCH₃ (4'), COOH (3) C₁₄H₁₁BrO₃ 307.14 - Enhanced solubility due to methoxy group
2'-Fluorobiphenyl-3-carboxylic acid F (2'), COOH (3) C₁₃H₉FO₂ 232.21 103978-23-0 Electron-withdrawing fluorine enhances acidity
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid Br (4'), F (2), COOH (3) C₁₃H₈BrFO₂ 297.11 - Dual halogenation for cross-coupling reactions

Key Findings

Substituent Position Effects: Bromine at 3' vs. In contrast, 4'-bromo derivatives (e.g., 4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid) allow for more accessible meta-substitution patterns in synthetic applications . Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid) improve solubility in polar solvents, whereas fluorine (e.g., 2'-Fluorobiphenyl-3-carboxylic acid) increases acidity (pKa ~2.5–3.0) and stabilizes intermediates in nucleophilic substitutions .

Pharmaceutical Relevance :

  • Biphenyl carboxylic acids are critical in drug design. For example, Eltrombopag Olamine ([1,1'-biphenyl]-3-carboxylic acid derivative) is a thrombopoietin receptor agonist used to treat thrombocytopenia .
  • Bromine enhances binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Synthetic Utility :

  • Brominated analogs serve as precursors in Suzuki-Miyaura cross-coupling reactions. For instance, 3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3) enables sequential functionalization due to differential reactivity of bromine and iodine .
  • Carboxylic acid groups facilitate conjugation with amines or alcohols to form amides or esters, expanding molecular diversity .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) LogP
3'-Bromo-biphenyl-3-carboxylic acid 210–212 - 0.1 (water) 3.2
2'-Fluorobiphenyl-3-carboxylic acid 185–187 - 0.5 (DMSO) 2.8
3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid 175–178 - 1.2 (methanol) 2.5

Biological Activity

Introduction

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves bromination of biphenyl derivatives followed by carboxylation. The following general synthetic route can be employed:

  • Bromination : Biphenyl is treated with bromine under controlled conditions to introduce the bromine atom at the 2-position.
  • Carboxylation : The brominated biphenyl undergoes a nucleophilic substitution reaction with carbon dioxide in the presence of a base to yield this compound.

This compound can also be synthesized via various other methods including palladium-catalyzed reactions or through the use of organometallic reagents.

Antitumor Activity

Research indicates that compounds with biphenyl structures exhibit significant antitumor properties. For instance:

  • Mechanism : It is hypothesized that the bromine substitution enhances the lipophilicity and biological activity of the compound.
  • Cell Lines Tested : Studies have shown that derivatives with biphenyl cores can inhibit proliferation in various cancer cell lines such as KB and IGROV1, with IC50 values in the nanomolar range .

Antimicrobial Properties

The antimicrobial activity of halogenated biphenyl compounds has been documented:

  • Activity Against Pathogens : this compound derivatives have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The presence of the bromine atom is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis .

Inhibition of PD-1/PD-L1 Interaction

Recent studies have explored the potential of biphenyl compounds as inhibitors of immune checkpoint proteins:

  • Binding Affinity : Compounds based on biphenyl structures have been identified as inhibitors of the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion.
  • Efficacy : In vitro assays demonstrated that these compounds could effectively disrupt PD-1/PD-L1 binding at low nanomolar concentrations .

Case Study 1: Antitumor Efficacy in SCID Mice

A notable study evaluated the antitumor efficacy of a related biphenyl compound in SCID mice bearing KB tumors:

  • Results : The compound exhibited significant tumor reduction (3.5 log kill) and was effective in both early and advanced stages of tumor growth.
  • : This underscores the potential for biphenyl derivatives as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of halogenated biphenyls:

  • Methodology : Various concentrations were tested against C. trachomatis and other pathogens.
  • Findings : Certain derivatives showed promising results without affecting host cell viability, indicating a selective mechanism .

Comparative Biological Activity Table

CompoundIC50 (nM)TargetActivity Type
This compound0.55KB Tumor CellsAntitumor
Related Biphenyl Derivative0.97IGROV1 Tumor CellsAntitumor
Halogenated Biphenyl64N. meningitidisAntimicrobial
Biphenyl-based PD-L1 Inhibitor28PD-1/PD-L1 ComplexImmune Checkpoint Inhibition

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-[1,1'-biphenyl]-3-carboxylic acid?

Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, leveraging brominated aryl boronic acids (e.g., 2-bromophenylboronic acid ) or bromo-substituted intermediates. For example:

  • Step 1: Coupling of 3-bromo-2-carboxyphenylboronic acid with a halogenated benzene derivative under Pd catalysis.
  • Step 2: Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography is recommended, as seen in analogous biphenylcarboxylic acid syntheses (>97.0% purity via HLC) .

Q. How is the compound characterized to confirm structural integrity?

Answer: Key analytical methods include:

  • NMR Spectroscopy: To verify biphenyl linkage and bromine/carboxylic acid positioning.
  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>95.0% threshold) .
  • Mass Spectrometry (MS): Confirms molecular weight (exact mass ~277.11 g/mol for related 4'-bromobiphenyl-2-carboxylic acid) .
  • Melting Point Analysis: Compare with literature values (e.g., analogs like diflunisal melt at 174°C ).

Q. What storage conditions are optimal for maintaining stability?

Answer:

  • Temperature: Store at 0–6°C for boronic acid derivatives or below -20°C for brominated aromatics to prevent degradation .
  • Moisture Control: Use desiccants for hygroscopic intermediates (e.g., boronic acids) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be addressed?

Answer: Optimization strategies include:

  • Catalyst Selection: Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for sterically hindered substrates.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of biphenyl intermediates .
  • Purification: Employ preparative HPLC to isolate target compounds from side products (e.g., debrominated byproducts) .

Q. How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Purity Verification: Repurify via recrystallization (e.g., using ethanol/water mixtures) .
  • Crystallographic Analysis: Single-crystal X-ray diffraction can resolve structural ambiguities, as applied to diflunisal analogs .
  • Batch Consistency: Ensure starting materials meet >97.0% purity standards to minimize variability .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

  • Drug Intermediate: Acts as a precursor for anti-inflammatory agents (e.g., trifarotene derivatives ).
  • Structure-Activity Studies: Modifications at the bromine or carboxylic acid positions (e.g., fluorination ) can enhance pharmacokinetic properties.

Methodological Considerations

Q. How to mitigate safety risks during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Use gloves, goggles, and fume hoods due to bromine’s toxicity .
  • Waste Disposal: Neutralize acidic byproducts before disposal (pH 6–8) .
  • Explosion Risks: Avoid high-temperature reactions with nitro-containing intermediates (see H242/H272 hazard codes) .

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